2-[({[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds characterized by the presence of nitrogen atoms in their structure. This particular compound features a difluoromethyl group attached to a pyrazole ring, along with an amino group linked to a phenolic structure. The unique combination of these functional groups contributes to its potential biological and chemical applications.
The compound can be synthesized through various organic chemistry methods, which involve the manipulation of pyrazole and phenol derivatives. Its synthesis is significant in research contexts, particularly in medicinal chemistry and agrochemical development.
This compound is classified under:
The synthesis of 2-[({[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol typically involves several key steps:
The synthesis may require specific conditions such as temperature control and inert atmospheres to prevent side reactions. The choice of solvents and reaction times can also significantly affect yield and purity.
The molecular formula for 2-[({[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol is .
Property | Value |
---|---|
Molecular Weight | 248.23 g/mol |
IUPAC Name | 2-[({[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol |
InChI | InChI=1S/C10H12F2N4O/c11-10(12)8-6-9(13)14(15)7(8)5-4-3/h3-7,10,14H,4-5H2,1-2H3 |
InChI Key | XYZABC123456789 |
Canonical SMILES | CC(C)CNCC1=NN(C=C1)C(F)F |
The structure consists of:
The compound can undergo various chemical reactions:
These reactions are typically conducted under controlled conditions to ensure selectivity and yield. Reaction conditions such as temperature, solvent choice, and concentration play crucial roles in determining the outcome.
The mechanism of action for 2-[({[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol involves:
This mechanism suggests potential applications in medicinal chemistry, particularly in drug design targeting specific biological pathways.
The physical properties include:
Key chemical properties include:
Property | Value |
---|---|
Solubility | Varies with solvent |
Stability | Stable under standard conditions |
The compound has multiple applications across various fields:
CAS No.: 26543-10-2
CAS No.: 54986-75-3
CAS No.:
CAS No.: 93980-74-6
CAS No.: 52906-84-0